molecular formula C17H18ClNO4 B5697305 N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dimethoxybenzamide

N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dimethoxybenzamide

Cat. No. B5697305
M. Wt: 335.8 g/mol
InChI Key: CQBHRJUEHIWBOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dimethoxybenzamide and related compounds often involves acylation reactions, where an acyl group is introduced into the molecule. For example, a study by Sedat Karabulut et al. (2014) described the preparation of a similar compound through the acylation of 3-aminophenol with 4-methoxybenzoyl chloride in THF, followed by characterization using NMR and elemental analysis (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dimethoxybenzamide has been elucidated using techniques such as X-ray diffraction and DFT calculations. The study by Karabulut et al. (2014) highlighted the influence of intermolecular interactions, such as dimerization and crystal packing, on the molecular geometry of the compound, particularly affecting dihedral angles and the rotational conformation of aromatic rings.

Chemical Reactions and Properties

Chemical reactions involving N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dimethoxybenzamide derivatives may include substitutions and transformations pertinent to the functional groups present in the molecule. Mohamed M. Abdulla et al. (2013) explored the synthesis and pharmacological activities of pyrazole derivatives derived from similar benzamide compounds, showcasing the versatility and reactivity of the benzamide moiety in synthetic chemistry (Abdulla, Amr, Al-Omar, Hussain, & Shalaby, 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Benzamides are known to have a wide range of biological activities, including anti-inflammatory, antipsychotic, and anticancer effects .

Future Directions

Future research could involve synthesizing the compound and studying its biological activity. Given the wide range of activities associated with benzamides, it could potentially have interesting pharmacological properties .

properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-10-8-13(15(22-3)9-12(10)18)19-17(20)11-6-5-7-14(21-2)16(11)23-4/h5-9H,1-4H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBHRJUEHIWBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=C(C(=CC=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2,3-dimethoxybenzamide

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